molecular formula C12H14N2O3 B1391926 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine CAS No. 1228666-53-2

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine

Cat. No. B1391926
M. Wt: 234.25 g/mol
InChI Key: WEHZBTFPFYOFNM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (UV, IR, NMR, MS).


Scientific Research Applications

Antitumor Activity

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine derivatives have been studied for their potential in targeting topoisomerase I (TOP1), a key enzyme involved in DNA replication. Notably, certain derivatives demonstrate pronounced antitumor activity, surpassing even camptothecin, a known anticancer agent. This highlights their potential in cancer therapeutics (Singh et al., 2003).

Structural Studies

The molecular structures of various derivatives of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine have been analyzed. This includes the study of hydrogen bonding and molecular interactions, which is crucial for understanding their potential applications in pharmaceuticals and materials science (Sivakumar et al., 1996).

Synthesis and Applications in Marine Natural Products

Research into the synthesis of specific 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine derivatives, like isoaaptamine, shows its role as a protein kinase C (PKC) inhibitor. Isoaaptamine is isolated from marine sponges and has potential applications in drug discovery (Walz & Sundberg, 2000).

Novel Synthesis Methods

Innovative synthetic methods for derivatives of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine have been developed, expanding the possibilities for their utilization in medicinal chemistry and beyond (Bucha et al., 2014).

Exploration in Supramolecular Chemistry

Studies have focused on the hydrogen bonding and supramolecular architectures of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine derivatives. This research is critical in understanding their potential in creating new materials with specific desired properties (Jin et al., 2010).

Fluoride Ion Sensing

Derivatives of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine have been explored for their anion recognition abilities, specifically towards fluoride ions. This has implications in environmental and analytical chemistry for detecting fluoride ions (Chahal et al., 2018).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method.


Please note that the availability of this information depends on how extensively the compound has been studied. For lesser-known compounds, some of this information might not be available. If you have a specific compound that has been widely studied, I might be able to provide more detailed information. Please provide the name or CAS number of such a compound if you have one.


properties

IUPAC Name

2-(dimethoxymethyl)-5-methoxy-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-15-10-6-7-13-11-8(10)4-5-9(14-11)12(16-2)17-3/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZBTFPFYOFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=NC=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678408
Record name 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine

CAS RN

1228666-53-2
Record name 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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